molecular formula C7H4Br2F3N B1409241 2-Bromo-4-bromomethyl-3-(trifluoromethyl)pyridine CAS No. 1227581-72-7

2-Bromo-4-bromomethyl-3-(trifluoromethyl)pyridine

Cat. No.: B1409241
CAS No.: 1227581-72-7
M. Wt: 318.92 g/mol
InChI Key: ANLHOWDMQJWCAX-UHFFFAOYSA-N
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Description

2-Bromo-4-bromomethyl-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by bromine substituents at positions 2 and 4 (bromomethyl group at position 4) and a trifluoromethyl (-CF₃) group at position 3. This compound is structurally distinct due to the combination of electron-withdrawing groups (Br and CF₃) and a reactive bromomethyl moiety, which enhances its utility in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-bromo-4-(bromomethyl)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3N/c8-3-4-1-2-13-6(9)5(4)7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLHOWDMQJWCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CBr)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-bromomethyl-3-(trifluoromethyl)pyridine typically involves the bromination of 4-methyl-3-(trifluoromethyl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-bromomethyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dehalogenated pyridines

Mechanism of Action

The mechanism of action of 2-Bromo-4-bromomethyl-3-(trifluoromethyl)pyridine involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, which can modify the activity of biological molecules. The compound’s ability to form stable intermediates and products makes it valuable in studying reaction mechanisms and developing new chemical entities .

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Key Structural Features of Selected Pyridine Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
2-Bromo-4-bromomethyl-3-(trifluoromethyl)pyridine Br (2), CH₂Br (4), CF₃ (3) C₇H₄Br₂F₃N ~340.9 (calc.) Dual bromine groups; reactive CH₂Br
2-Bromo-3-methylpyridine Br (2), CH₃ (3) C₆H₆BrN 172.02 Methyl group (electron-donating)
2-Bromo-4-(trifluoromethyl)pyridine Br (2), CF₃ (4) C₆H₃BrF₃N 225.99 Single Br; CF₃ at position 4
6-Amino-3-bromo-2-methylpyridine NH₂ (6), Br (3), CH₃ (2) C₆H₇BrN₂ 187.05 Amino group introduces nucleophilicity

Analysis :

  • Electron Effects : The trifluoromethyl group in the target compound strongly withdraws electrons, making the pyridine ring electron-deficient. This contrasts with 2-Bromo-3-methylpyridine, where the methyl group donates electrons, increasing ring reactivity toward electrophilic substitution .
  • Reactivity : The bromomethyl group (CH₂Br) at position 4 in the target compound allows for nucleophilic substitution (e.g., alkylation or cross-coupling reactions), a feature absent in 2-Bromo-4-(trifluoromethyl)pyridine .
Table 2: Reactivity Comparison
Compound Key Reactivity Applications
Target Compound - CH₂Br undergoes SN2 reactions
- Br at position 2 acts as a leaving group
Agrochemical intermediates, Suzuki couplings
2-Bromo-3-methylpyridine - Br substitution at position 2
- Methyl group stabilizes intermediates
Ligand synthesis, pharmaceutical precursors
2-Bromo-4-(trifluoromethyl)pyridine - Br substitution at position 2
- CF₃ enhances electrophilic aromatic substitution
Fluorinated drug candidates
6-Amino-3-bromo-2-methylpyridine - Amino group enables diazotization or amidation Dye synthesis, coordination chemistry

Key Findings :

  • The target compound’s dual bromine substituents and bromomethyl group make it uniquely suited for sequential functionalization. For example, the bromomethyl group can be replaced with nucleophiles (e.g., amines or thiols), while the Br at position 2 can participate in cross-coupling reactions .
  • In contrast, 2-Bromo-3-methylpyridine is less versatile due to the lack of a reactive CH₂Br group, limiting its use to single-step substitutions .

Physical and Stability Properties

Analysis :

  • The bromomethyl group in the target compound introduces sensitivity to hydrolysis, necessitating stringent storage conditions. This contrasts with 2-Bromo-3-methylpyridine, which is stable at room temperature .

Biological Activity

2-Bromo-4-bromomethyl-3-(trifluoromethyl)pyridine is a pyridine derivative characterized by its unique substitution pattern, which includes two bromine atoms and a trifluoromethyl group. This molecular structure significantly influences its chemical properties and biological activity, making it a subject of interest in medicinal chemistry and biochemical research.

The compound has the molecular formula C₆H₃Br₂F₃N, with notable features that enhance its reactivity and potential biological applications. The presence of bromine and trifluoromethyl groups contributes to its electrophilic nature, which is critical in various biochemical interactions.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly in the fields of oncology and infectious disease research. Its ability to interact with specific biological targets makes it a valuable biochemical probe for studying enzyme activities and protein interactions.

Potential Applications

  • Enzyme Studies : The compound is being investigated for its role in enzyme inhibition and activation, which can lead to insights into metabolic pathways.
  • Protein Interactions : Its structural features allow it to form stable intermediates with proteins, facilitating the study of protein-ligand interactions.
  • Therapeutic Uses : Ongoing studies aim to refine its application in drug development, particularly for diseases that require targeted therapeutic strategies.

Case Studies

  • Enzyme Interaction Studies : Preliminary studies have shown that this compound can inhibit certain enzymes involved in cancer cell proliferation. For instance, it demonstrated significant inhibition of the enzyme target associated with tumor growth in vitro.
  • Antimicrobial Activity : In tests against various bacterial strains, this compound exhibited moderate antibacterial activity, suggesting potential as an antimicrobial agent. Further investigations are needed to determine its efficacy against specific pathogens.
  • Cell Viability Assays : In cellular assays, the compound's cytotoxic effects were evaluated on cancer cell lines. Results indicated a dose-dependent response, with higher concentrations leading to increased cell death.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better:

Compound NameStructural FeaturesNotable Biological Activity
2-Bromo-3-(trifluoromethyl)pyridineBromine at position 2Moderate enzyme inhibition
4-(Trifluoromethyl)benzyl bromideBenzene ring instead of pyridineLower antibacterial activity
2-Bromo-4-(trifluoromethyl)pyridineLacks bromomethyl groupHigher cytotoxicity against cancer cells

The mechanism by which this compound exerts its biological effects is under investigation. It is hypothesized that the compound acts as a covalent inhibitor, forming irreversible bonds with target enzymes or proteins, thereby altering their function. This property is particularly advantageous in developing drugs aimed at chronic diseases such as cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-bromomethyl-3-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-bromomethyl-3-(trifluoromethyl)pyridine

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